2-{[1-(2H-1,3-benzodioxole-5-carbonyl)pyrrolidin-3-yl]oxy}quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Benzo[d][1,3]dioxol-5-yl(3-(quinolin-2-yloxy)pyrrolidin-1-yl)methanone” is a chemical compound that has been studied for its potential applications in various fields. It has been mentioned in the context of antifungal activity and as a synergist against fluconazole-resistant Candida albicans .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature. For instance, a series of 3-(benzo[d][1,3]dioxol-5-yl)-N-(substituted benzyl)propanamides were designed and synthesized based on previous discoveries . The series was designed by replacing the amide moiety of the lead compound with a retro-amide moiety .Scientific Research Applications
Synthesis and Structural Analysis
Boric Acid Ester Intermediates with Benzene Rings : A study by Huang et al. (2021) explored compounds similar to Benzo[d][1,3]dioxol-5-yl(3-(quinolin-2-yloxy)pyrrolidin-1-yl)methanone, focusing on boric acid ester intermediates with benzene rings. These compounds were synthesized through a three-step substitution reaction and analyzed using various spectroscopic techniques and X-ray diffraction. The study provided insights into the molecular structures, electrostatic potential, and physicochemical properties of these compounds, which are relevant for the understanding of similar chemical structures (Huang et al., 2021).
Crystallographic and Conformational Analyses : In another study, Huang et al. (2021) conducted detailed crystallographic and conformational analyses of similar compounds. They employed density functional theory (DFT) to calculate molecular structures and compared them with X-ray diffraction values. This research is significant for understanding the crystal structures and conformational stability of complex organic compounds like Benzo[d][1,3]dioxol-5-yl(3-(quinolin-2-yloxy)pyrrolidin-1-yl)methanone (Huang et al., 2021).
Photocyclization and Quinoline Synthesis
Photocyclization of Benzylidenecyclopentanone O-Alkyl and O-Acetyloximes : Austin et al. (2007) discussed the synthesis of alkyl, alkoxy, hydroxy, acetoxy, amino, dimethylamino, and benzo-substituted annulated quinolines through the irradiation of substituted 2-benzylidenecyclopentanone O-alkyl and O-acetyloximes. This photocyclization process is relevant for the synthesis of complex quinoline derivatives, potentially including Benzo[d][1,3]dioxol-5-yl(3-(quinolin-2-yloxy)pyrrolidin-1-yl)methanone (Austin et al., 2007).
Lithium Analogue of the Emmert Reaction : Crawforth et al. (1970) investigated the reaction of pyridines and benzopyridines with benzophenone and lithium, which is a relevant methodology for synthesizing compounds with quinoline structures. Such chemical reactions could be applicable to the synthesis or modification of Benzo[d][1,3]dioxol-5-yl(3-(quinolin-2-yloxy)pyrrolidin-1-yl)methanone (Crawforth et al., 1970).
Mechanism of Action
Target of Action
Similar compounds have been shown to exhibit anticancer activity against various cancer cell lines .
Mode of Action
It’s suggested that similar compounds may cause cell cycle arrest at the s phase and induce apoptosis in cancer cells .
Biochemical Pathways
Compounds with similar structures have been shown to modulate microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure .
Result of Action
The compound has been evaluated for its anticancer activity against various cancer cell lines. It’s suggested that the compound may cause cell cycle arrest at the S phase and induce apoptosis in cancer cells .
Properties
IUPAC Name |
1,3-benzodioxol-5-yl-(3-quinolin-2-yloxypyrrolidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O4/c24-21(15-5-7-18-19(11-15)26-13-25-18)23-10-9-16(12-23)27-20-8-6-14-3-1-2-4-17(14)22-20/h1-8,11,16H,9-10,12-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDVNXLAGDLHEFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC3=CC=CC=C3C=C2)C(=O)C4=CC5=C(C=C4)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.